molecular formula C17H17ClN2OS2 B14947764 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B14947764
M. Wt: 364.9 g/mol
InChI Key: ZGKFXPQXAXFXAJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide is a synthetic organic compound that belongs to the thiazolidine class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chlorophenyl and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline in the presence of a thiazolidine-3-carbothioamide precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide
  • 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidine ring, along with the chlorophenyl and methoxyphenyl groups, make it a versatile compound with diverse applications in scientific research and industry .

Properties

Molecular Formula

C17H17ClN2OS2

Molecular Weight

364.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C17H17ClN2OS2/c1-21-15-8-6-14(7-9-15)19-17(22)20-10-11-23-16(20)12-2-4-13(18)5-3-12/h2-9,16H,10-11H2,1H3,(H,19,22)

InChI Key

ZGKFXPQXAXFXAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(C=C3)Cl

Origin of Product

United States

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